1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a pyrazole ring, a phenylsulfonyl group, and a diazepane ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the ethyl group: The pyrazole ring is then alkylated with an ethyl halide in the presence of a base.
Formation of the diazepane ring: This involves the cyclization of an appropriate diamine with a dihalide under basic conditions.
Introduction of the phenylsulfonyl group: The diazepane ring is sulfonylated using phenylsulfonyl chloride in the presence of a base.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or diazepane rings.
Reduction: Reduced forms of the pyrazole or diazepane rings.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane sulfate
Uniqueness
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is a synthetic compound that belongs to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound integrates a pyrazole moiety and a phenylsulfonyl group, which significantly enhance its biological activity and solubility properties. The hydrochloride salt form improves its stability and bioavailability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H23ClN4O2S with a molecular weight of 370.9 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H23ClN4O2S |
Molecular Weight | 370.9 g/mol |
CAS Number | 1396748-20-1 |
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of lysyl oxidase (LOX) , an enzyme crucial for collagen cross-linking. The inhibition of LOX is particularly relevant in the context of cancer treatment, as it plays a role in tumor progression and metastasis . Additionally, compounds with similar structures have demonstrated potential anti-inflammatory and analgesic properties.
Inhibition of Lysyl Oxidase
The compound's interaction with lysyl oxidase has been studied using various techniques to determine its binding affinity and inhibition kinetics. The ability to inhibit LOX may provide therapeutic avenues for treating metastatic cancers by disrupting the extracellular matrix remodeling necessary for tumor growth and spread .
Anti-inflammatory and Analgesic Effects
Similar diazepane derivatives have shown promise in anti-inflammatory pathways. Research suggests that compounds with structural similarities may exhibit analgesic effects, potentially through modulation of pain pathways or inflammatory mediators .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds highlights the unique biological activity profile of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methyl-1,4-diazepane | Methyl substitution on diazepane | Anxiolytic effects |
6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane | Methoxy and thioether groups | Antimicrobial properties |
4-Methylpyrimidin-2-yl)-1,4-diazepane | Methyl substitution on pyrimidine | Antidepressant activity |
The distinct combination of a pyrazole ring with a phenylsulfonamide functional group in this compound may enhance selectivity towards lysyl oxidase compared to other diazepanes .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research has documented its synthesis via multi-step processes involving specific reagents that facilitate the formation of the desired heterocyclic system . Furthermore, animal models have been employed to assess its pharmacological effects, revealing potential anxiolytic-like activities mediated through interactions with serotonergic systems and GABAA receptors .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S.ClH/c21-23(22,16-6-2-1-3-7-16)20-11-5-9-18(13-15-20)12-14-19-10-4-8-17-19;/h1-4,6-8,10H,5,9,11-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYAUMKMJSPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)CCN3C=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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